

Technical Guide: 2-Isopropoxy-5-methylaniline

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Compound of Interest

Compound Name: 2-Isopropoxy-5-methylaniline

Cat. No.: B7824645

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CAS Number: 69676-24-0

Abstract

This technical guide provides a comprehensive overview of **2-Isopropoxy-5-methylaniline**, a key intermediate in the synthesis of targeted anti-cancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical properties, synthesis, safety and handling, and the significant role of this compound as a building block in the development of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This guide also includes a detailed experimental protocol for a representative synthesis and a visualization of the ALK signaling pathway targeted by Ceritinib.

Introduction

2-Isopropoxy-5-methylaniline is an aromatic amine that has gained significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a crucial component in the synthesis of complex molecules with therapeutic value. Most notably, it serves as a key precursor to the potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The EML4-ALK fusion oncogene is a driver in a subset of non-small cell lung cancers (NSCLC), and inhibitors like Ceritinib have become a cornerstone of personalized medicine for these patients.[1][2] This guide provides an in-depth look at the core technical aspects of **2-Isopropoxy-5-methylaniline**, from its fundamental properties to its application in the synthesis of this life-saving drug.

Physicochemical Properties



2-Isopropoxy-5-methylaniline is available as a free base and as a hydrochloride salt. The properties of both forms are summarized below for easy reference.

Table 1: Physicochemical Data for 2-Isopropoxy-5-

methylaniline

Property	Value	CAS Number
Molecular Formula	C10H15NO	69676-24-0
Molecular Weight	165.23 g/mol	69676-24-0
Appearance	Light brown liquid	69676-24-0
Boiling Point	262.7 ± 20.0 °C (Predicted)	69676-24-0
Density	0.999 ± 0.06 g/cm ³ (Predicted)	69676-24-0

Table 2: Physicochemical Data for 2-Isopropoxy-5-

methylaniline Hydrochloride

Property	Value	CAS Number
Molecular Formula	C10H16CINO	1190021-87-4
Molecular Weight	201.69 g/mol	1190021-87-4
Purity	≥98%	1190021-87-4
Topological Polar Surface Area	35.25 Ų	1190021-87-4
Hydrogen Bond Donor Count	1	1190021-87-4
Hydrogen Bond Acceptor Count	2	1190021-87-4
Rotatable Bond Count	2	1190021-87-4

Synthesis of 2-Isopropoxy-5-methylaniline

The synthesis of **2-Isopropoxy-5-methylaniline** can be achieved through a multi-step process, typically involving the nitration of a substituted toluene, followed by etherification and



subsequent reduction of the nitro group to an aniline. While specific, detailed protocols for this exact molecule are not readily available in peer-reviewed literature, a general and adaptable methodology can be derived from patent literature.

General Synthetic Pathway

The synthesis of **2-Isopropoxy-5-methylaniline** can be conceptualized in the following logical steps:



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Conceptual synthetic pathway for **2-Isopropoxy-5-methylaniline**.

Experimental Protocol: Synthesis of a Key Precursor (Adapted from Patent Literature)

The following is an adapted, representative protocol for the synthesis of a key precursor, 1-isopropoxy-4-methyl-2-nitrobenzene, which upon reduction yields the target compound. This protocol is based on the general principles of Williamson ether synthesis.

Materials:

- 4-Methyl-2-nitrophenol
- Isopropyl bromide
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution



Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 4-methyl-2-nitrophenol in DMF, add potassium carbonate.
- Stir the mixture at room temperature for 30 minutes.
- Add isopropyl bromide dropwise to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-isopropoxy-4-methyl-2nitrobenzene.
- Purify the crude product by column chromatography.

The subsequent reduction of the nitro group to an amine can be achieved through various standard methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., iron in acetic acid).

Application in Drug Development: Synthesis of Ceritinib

2-Isopropoxy-5-methylaniline is a critical building block in the multi-step synthesis of Ceritinib (LDK378). Ceritinib is a highly potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[3] The aniline moiety of **2-Isopropoxy-5-methylaniline** serves as a key attachment point for the pyrimidine core of the final drug molecule.

Role in the Ceritinib Synthetic Pathway



The synthesis of Ceritinib involves the coupling of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (a derivative of the title compound) with a substituted pyrimidine. The overall workflow highlights the importance of **2-isopropoxy-5-methylaniline** in constructing the final, pharmacologically active compound.



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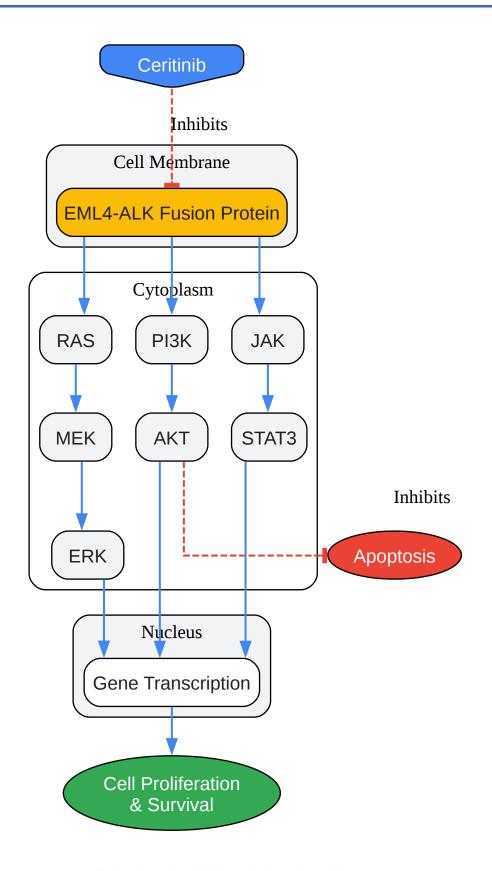
Role of **2-Isopropoxy-5-methylaniline** in Ceritinib synthesis.

Biological Context: The ALK Signaling Pathway and Ceritinib's Mechanism of Action

In certain non-small cell lung cancers, a chromosomal rearrangement leads to the formation of the EML4-ALK fusion protein.[2] This fusion protein has a constitutively active kinase domain, which leads to the activation of downstream signaling pathways, promoting cell proliferation and survival.[1][2]

Ceritinib functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][3][4] [5] This ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.[1]





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ALK signaling pathway and the inhibitory action of Ceritinib.



Safety and Handling

2-Isopropoxy-5-methylaniline and its hydrochloride salt should be handled with care in a laboratory setting. It is important to consult the full Safety Data Sheet (SDS) before use.

General Precautions:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of vapors or dust.
- Avoid contact with skin and eyes.
- Keep away from heat, sparks, and open flames.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Move the person to fresh air and keep them comfortable for breathing.
- If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

2-Isopropoxy-5-methylaniline is a vital chemical intermediate with a significant and well-defined role in the synthesis of the targeted anti-cancer drug, Ceritinib. Understanding its properties, synthesis, and the biological context of its application is crucial for researchers and scientists working in the field of oncology and drug development. This guide provides a foundational understanding of this important molecule and its contribution to advancing precision medicine.



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